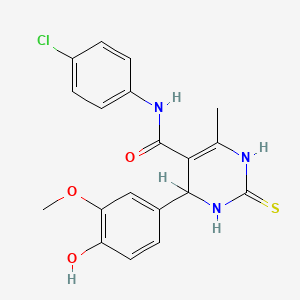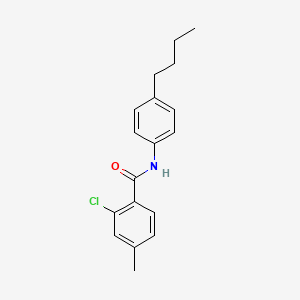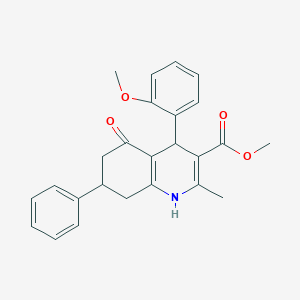![molecular formula C19H20N2O2S B4965153 10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one is a fascinating spiro compound with a unique structural arrangement, making it a subject of interest in various fields of scientific research. This compound's structure combines elements of quinazoline and thiazine, which contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes
The synthesis of 10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one can be achieved through a multi-step process:
Initial Reaction: : The formation begins with the reaction of a suitable benzoquinazoline derivative with a thiazine precursor under controlled conditions.
Cyclization: : A cyclization step follows, where the reaction mixture is subjected to specific catalysts and temperatures to form the spiro compound.
Hydroxylation: : The final hydroxylation step involves adding a hydroxyl group to the spiro compound, requiring precise reagents and conditions.
Industrial Production
On an industrial scale, the production of this compound involves optimizing the reaction conditions for larger batches. This includes:
Reactors: : Use of continuous flow reactors for better control and efficiency.
Catalysts: : Employment of industrial catalysts to speed up the reaction and increase yield.
Purification: : Advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Converts the hydroxyl group to a carbonyl group.
Reduction: : Can reduce the quinazoline moiety to its dihydro form.
Substitution: : Substitutes at the nitrogen or sulfur atoms in the thiazine ring.
Common Reagents and Conditions
Oxidizing Agents: : Use of agents like potassium permanganate for oxidation reactions.
Reducing Agents: : Sodium borohydride is commonly used for reduction.
Substitution Reactions: : Typically, halogenated reagents under mild heating conditions.
Major Products
Oxidation Product: : The major product is the ketone form of the compound.
Reduction Product: : The dihydro derivative of the quinazoline ring.
Substitution Products: : Varies depending on the substituent introduced, leading to a range of functionalized spiro compounds.
Scientific Research Applications
10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one has significant applications in several fields:
Chemistry: : Used as a building block in synthetic organic chemistry to create complex molecules.
Biology: : Serves as a probe for studying molecular interactions and pathways in biological systems.
Medicine: : Investigated for its potential therapeutic effects in various diseases due to its unique biological activity.
Industry: : Employed in the development of advanced materials and catalysts.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: : Interacts with specific enzymes or receptors in biological systems, altering their activity.
Pathways: : Modulates key biochemical pathways, which can lead to therapeutic effects or changes in cellular behavior.
Comparison with Similar Compounds
Compared to other spiro compounds, 10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one stands out due to:
Structural Uniqueness: : The combination of quinazoline and thiazine rings in a spiro arrangement is relatively rare.
Functional Diversity: : Exhibits a wide range of chemical reactivity and biological activity.
List of Similar Compounds
Spirooxindoles: : Known for their biological activity and use in drug development.
Spiroquinazolines: : Similar in structure but with different substituents and properties.
Spirothiazines: : Another class of compounds with thiazine rings, but differing in the overall molecular architecture.
Well, there you go. That’s a pretty thorough breakdown. What do you think?
Properties
IUPAC Name |
14-hydroxyspiro[16-thia-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,17-pentaene-9,1'-cyclopentane]-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-13-10-21-17(23)15-16(20-18(21)24-11-13)14-6-2-1-5-12(14)9-19(15)7-3-4-8-19/h1-2,5-6,13,22H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNJEMYCYKTNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N5CC(CSC5=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)
![N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)
![2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate](/img/structure/B4965090.png)


![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)
![[4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone](/img/structure/B4965128.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)
![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)

![1-(1-Adamantyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B4965198.png)

